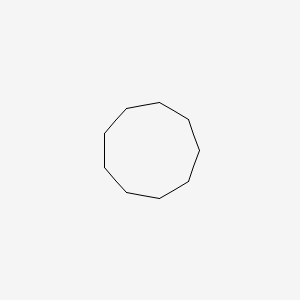

Cyclononane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-2-4-6-8-9-7-5-3-1/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTJTTCOVDDHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867578 | |

| Record name | Cyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aromatic hydrocarbons, C9-17 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

293-55-0, 68333-88-0 | |

| Record name | Cyclononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aromatic hydrocarbons, C9-17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aromatic hydrocarbons, C9-17 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aromatic hydrocarbons, C9-17 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLONONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF7FY6N48Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Bonding of Cyclononane

This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational landscape of this compound, a nine-membered cycloalkane. This compound serves as a fundamental model for understanding the intricate balance of forces in medium-sized rings, which are prevalent in many natural products and pharmaceutically active molecules. This document details its unique structural characteristics, the experimental and computational methods used for its analysis, and the quantitative data that defines its geometry.

Molecular Structure and Conformational Analysis

This compound is a classic example of a medium-sized ring, a category known for its conformational complexity and the presence of significant steric strain.[1] Unlike smaller rings dominated by angle strain or larger rings which are relatively strain-free, medium-sized rings like this compound adopt puckered, three-dimensional structures to minimize a combination of angle strain, torsional strain (from eclipsed bonds), and transannular strain (non-bonded interactions across the ring).[1][2]

The potential energy surface of this compound is complex, featuring several low-energy conformers. Computational studies, including molecular mechanics and quantum-mechanical calculations, have been instrumental in identifying these stable forms.[3][4] The global minimum energy conformation is widely accepted to be the Twist Chair-Boat (TBC) , which possesses D₃ symmetry.[3] Another significant low-energy conformer that contributes to the equilibrium mixture is the Twist Chair-Twist Chair (TCTC) .[3]

A comprehensive investigation of the this compound potential energy hypersurface using methods like Density Functional Theory (DFT) has identified at least five low-energy conformations and numerous transition states that connect them.[4] The conformational mixture is believed to be dominated by the twist boat-chair and twist chair-boat forms.[4]

Logical Relationship: Key Conformations of this compound

The following diagram illustrates the relationship between the most stable conformations of this compound and their relative energy differences.

Caption: Relative energy landscape of key this compound conformers identified by molecular mechanics.[3]

Bonding and Strain Energy

The bonding in this compound involves sp³ hybridized carbon atoms, but the constraints of the nine-membered ring prevent the C-C-C bond angles from consistently achieving the ideal tetrahedral angle of 109.5°. This deviation, along with other non-ideal interactions, contributes to the molecule's overall strain energy. The total strain energy of a cycloalkane is the additional energy it possesses compared to a hypothetical strain-free acyclic alkane with the same number of CH₂ groups.[5][6]

The key contributors to strain in this compound are:

-

Angle Strain: Arises from the deviation of bond angles from the ideal 109.5°.

-

Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms.

-

Transannular Strain: Steric repulsion between non-bonded atoms (typically hydrogen) forced into close proximity across the ring. This is a defining characteristic of medium-sized rings.[1]

The total strain energy for this compound is significant, reflecting its position in the medium-ring category, which generally exhibits higher strain than cyclohexane or large rings.

Quantitative Structural Data

The precise geometry of this compound's conformers has been determined through a combination of experimental techniques, primarily gas-phase electron diffraction (GED), and computational methods.[7] The tables below summarize key quantitative data.

Table 1: Relative Energies of this compound Conformers

| Conformer | Symmetry | Relative Energy (kcal/mol) - MM2[3] | Relative Energy (kcal/mol) - AM1[3] |

| Twist Chair-Boat (TBC) | D₃ | 0.0 | 0.0 |

| Twist Chair-Twist Chair (TCTC) | C₂ | 2.2 | 1.0 |

| Skewed Chair-Chair (SCC) | C₁ | 5.7 | 4.0 |

| Skewed Boat-Boat (SBB) | C₁ | 10.4 | 8.6 |

Table 2: Selected Torsional Angles of this compound Conformers (RB3LYP/6-31G(d))

Data presented represents a selection of the nine defining torsional angles for each conformation as reported in computational studies.[4]

| Conformation | D1 (°) | D2 (°) | D3 (°) | D4 (°) | D5 (°) | D6 (°) | D7 (°) | D8 (°) | D9 (°) |

| M1 (TBC-like) | -55.88 | 124.95 | -55.91 | -55.87 | 124.93 | -55.88 | -55.90 | 124.96 | -55.89 |

Note: The original study provides a comprehensive list of angles for multiple conformers and transition states, calculated at various levels of theory.[4]

Experimental and Computational Protocols

The structural elucidation of flexible molecules like this compound relies on sophisticated experimental and computational techniques.

Experimental Workflow: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful method for determining the molecular structure of volatile compounds, as it examines molecules in an isolated state, free from intermolecular forces present in crystals.[8]

Caption: A generalized workflow for determining molecular structure using Gas-Phase Electron Diffraction.[8]

Protocol Details:

-

Sample Introduction: The this compound sample is heated and introduced into a high-vacuum chamber through a fine nozzle, creating a stream of gaseous molecules.[8]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the gas stream. The electrons are scattered by the electric field of the atoms in the this compound molecules.[8]

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically photographic plates, now often CCDs or other area detectors).[9] The intensity of the scattering varies as a function of the scattering angle.

-

Data Analysis: The one-dimensional diffraction pattern is converted into a molecular scattering curve. A Fourier transform of this curve yields a radial distribution curve (RDC), which shows peaks corresponding to the different internuclear distances in the molecule.[8]

-

Structure Refinement: An initial molecular model is proposed. Theoretical scattering patterns for this model, considering all possible conformations and their vibrational motions, are calculated and compared to the experimental data. The structural parameters (bond lengths, angles, torsional angles) are refined using a least-squares method until the calculated and experimental curves match.[7]

Protocol: Single-Crystal X-ray Crystallography

While this compound itself is not readily crystallized under standard conditions, this technique is crucial for determining the precise solid-state structure of its derivatives.[9]

-

Crystal Growth: High-quality single crystals of a this compound derivative are grown. This is often achieved by slow evaporation of a solvent from a saturated solution.[10]

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is placed in a diffractometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector.[9]

-

Data Processing: The intensities and positions of the thousands of collected reflections are measured and processed.

-

Structure Solution and Refinement: The processed data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined (structure solution). This initial model is then refined to achieve the best possible fit with the experimental diffraction data, yielding highly precise atomic coordinates, bond lengths, and bond angles.[9]

Protocol: Computational Chemistry

Computational methods are essential for exploring the complex potential energy surface of this compound.[3][4]

-

Conformational Search: An initial search for low-energy conformers is performed. This can be done using molecular mechanics force fields (e.g., MM2, MM3) or stochastic search algorithms like the Random Incremental Pulse Search (RIPS).[3]

-

Geometry Optimization: The geometries of the identified conformers are optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[4] This process finds the lowest energy geometry for each distinct conformation.

-

Frequency Calculations: Harmonic frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE).[11]

-

Transition State Search: To understand the pathways of interconversion between conformers, transition state structures are located and verified (characterized by a single imaginary frequency).[4]

-

Energy Profiling: Single-point energy calculations at a higher level of theory (e.g., MP2 or with a larger basis set like aug-cc-pVTZ) are often performed on the optimized geometries to obtain more accurate relative energies between the conformers and transition states.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclononane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononane, a nine-membered alicyclic hydrocarbon with the molecular formula C₉H₁₈, is a colorless, flammable liquid.[1] As a cycloalkane, its chemical behavior is largely dictated by the properties of its carbon-carbon and carbon-hydrogen single bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and ease of use by researchers in the fields of chemistry and drug development.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or a synthetic precursor.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [2][3] |

| Molecular Weight | 126.24 g/mol | [2] |

| Melting Point | 11 °C | [4] |

| Boiling Point | 170-173 °C | [5][6] |

| Density | 0.8463 g/mL at 25°C | [4][6] |

| Refractive Index | 1.4644 | [4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane, benzene, and toluene. | [2] |

Experimental Protocols for Determination of Physical Properties

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Ensure the this compound sample is solidified by cooling it below its melting point.

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure substance, this range should be narrow.

-

2. Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a sample of this compound (approximately one-third of the flask's volume) and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the constant temperature at which the liquid distills. This is the boiling point.

-

3. Density Measurement (Pycnometer Method)

-

Objective: To determine the mass per unit volume of this compound.

-

Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).

-

Measure the temperature of the water.

-

The density of this compound (ρ) can be calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

-

Chemical Properties and Reactivity of this compound

This compound, as a saturated cycloalkane, is relatively inert. Its chemistry is characterized by free-radical substitution and, under certain conditions, ring-opening reactions, although the latter is less favorable for a nine-membered ring compared to smaller, more strained rings.

Conformational Analysis

This compound exists as a mixture of several rapidly interconverting conformations. The most stable conformation is a twist-chair-boat form. The study of these conformations is typically carried out using computational methods and low-temperature NMR spectroscopy.[7]

Chemical Reactions

1. Halogenation

Cycloalkanes undergo free-radical halogenation in the presence of UV light. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

-

Reaction: C₉H₁₈ + X₂ --(UV light)--> C₉H₁₇X + HX (where X = Cl, Br)

-

Experimental Protocol (General for Cycloalkanes):

-

In a flask equipped with a reflux condenser and a dropping funnel, place a solution of this compound in an inert solvent (e.g., carbon tetrachloride).

-

Irradiate the flask with a UV lamp.

-

Slowly add a solution of the halogen (e.g., bromine in carbon tetrachloride) from the dropping funnel.

-

The reaction is complete when the color of the halogen disappears.

-

The product can be isolated by washing the reaction mixture with a solution of sodium thiosulfate (to remove excess halogen) and then with water, followed by drying and distillation.

-

2. Oxidation

Oxidation of cycloalkanes can be achieved using strong oxidizing agents, often leading to the formation of cyclic alcohols and ketones.

-

Experimental Protocol (Adapted from Cyclohexane Oxidation):

-

In a round-bottom flask, place a mixture of this compound and an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate or chromic acid).

-

The reaction may require heating and/or the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous oxidant and the organic substrate.

-

After the reaction is complete (indicated by a color change of the oxidizing agent), the organic layer is separated.

-

The product mixture, potentially containing cyclononanol and cyclononanone, can be analyzed and separated by techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Experimental Workflow: Synthesis of Cyclononanamine from Cyclononanone

A key reaction demonstrating the utility of the this compound scaffold is the synthesis of cyclononanamine from cyclononanone via reductive amination. This process is a valuable transformation in the synthesis of pharmaceutical intermediates.

Caption: Workflow for the synthesis of cyclononanamine via reductive amination of cyclononanone.

Conclusion

This compound, while being a relatively simple cycloalkane, possesses a unique set of physical and chemical properties that make it a subject of interest in organic chemistry. Its conformational flexibility and its role as a precursor to functionalized nine-membered rings highlight its importance. This guide provides essential data and experimental protocols to aid researchers in their work with this compound, ensuring safe handling and effective application in synthesis and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cyclododecane - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cool.culturalheritage.org [cool.culturalheritage.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

Conformational Landscape of Cyclononane: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclononane, a nine-membered cycloalkane, presents a complex and fascinating conformational landscape that has been the subject of extensive experimental and computational investigation. Its flexibility gives rise to a multitude of low-energy conformers, the understanding of which is crucial for the stereoselective synthesis of complex molecules and the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the conformational preferences of this compound, detailing its most stable conformers, the energetic barriers to their interconversion, and the experimental and computational methodologies employed in their study. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this challenging yet important molecular system.

Introduction

The conformational analysis of medium-sized rings (C8-C11) is a cornerstone of modern stereochemistry, with significant implications for medicinal chemistry and materials science. Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium-sized rings often adopt conformations that are subject to a delicate balance of angle strain, torsional strain, and transannular interactions. This compound (C₉H₁₈) is a prototypical example of such a system, exhibiting a rich conformational isomerism that has been elucidated through a combination of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of derivatives, and sophisticated computational modeling.

This guide aims to provide a comprehensive resource on the conformational analysis of this compound, focusing on the core requirements of data presentation, detailed experimental protocols, and clear visualizations of the underlying chemical principles.

The Conformational Landscape of this compound

The potential energy surface of this compound is characterized by several local minima corresponding to different conformers. The most stable of these have been identified and their relative energies quantified through various computational methods.

Key Conformers and Their Symmetries

The most stable conformer of this compound is the Twist Boat-Chair (TBC) , which possesses D₃ symmetry. This conformation is also referred to as the[1] conformer. Other low-energy conformers that contribute significantly to the overall population at room temperature include the Twist Chair-Chair (TCTC) and conformers designated as [2] and ****.

Relative Energies of this compound Conformers

The relative energies of the most stable this compound conformers have been calculated using a variety of computational methods, including Molecular Mechanics (MM2, MM3), and quantum mechanical methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). A summary of these findings is presented in the tables below.

Table 1: Relative Energies of this compound Conformers from Molecular Mechanics and Semi-Empirical Methods

| Conformer | Symmetry | MM2 Relative Energy (kcal/mol) | AM1 Relative Energy (kcal/mol) |

| Twist Boat-Chair (TBC) /[1] | D₃ | 0.00 | 0.00 |

| Twist Chair-Twist Chair (TCTC) | C₂ | 2.2 | Not Reported |

| Skewed Chair-Chair (SCC) | C₁ | 5.7 | Not Reported |

| Skewed Boat-Boat (SBB) | C₁ | 10.4 | Not Reported |

| Data sourced from Ferguson, D. M., et al. (1989). |

Table 2: Relative Energies of Low-Energy this compound Conformers from Ab Initio and DFT Calculations

| Conformer | Symmetry | RHF/6-31G(d) Relative Energy (kcal/mol) | B3LYP/6-31G(d) Relative Energy (kcal/mol) | MP2/6-31G(d) Relative Energy (kcal/mol) | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) Relative Energy (kcal/mol) |

| Twist Boat-Chair (TBC) | D₃ | 0.00 | 0.00 | 0.00 | 0.00 |

| Twist Chair-Boat (TCB) | C₂ | 0.09 | 0.03 | 0.13 | 0.02 |

| Twist Chair-Chair (TCC) | C₂ | 1.63 | 1.52 | 1.52 | 1.52 |

| M4 | C₂ | 2.22 | 2.21 | 2.28 | Not Reported |

| M5 | C₁ | 2.70 | 2.76 | 2.78 | Not Reported |

| Data sourced from Carballeira and Pérez (2006). |

Interconversion Pathways and Energy Barriers

The various conformers of this compound are in dynamic equilibrium, interconverting through transition states. The energy barriers for these interconversions have been computationally determined and are crucial for understanding the molecule's dynamic behavior.

Table 3: Calculated Activation Energies for Conformational Interconversions of this compound (kcal/mol)

| Interconversion Pathway | Transition State | RHF/6-31G(d) | B3LYP/6-31G(d) | MP2/6-31G(d) |

| TBC ↔ TCB | TS1 | 5.86 | 5.43 | 5.61 |

| TCB ↔ TCC | TS2 | 6.55 | 5.96 | 6.22 |

| TCC ↔ M4 | TS3 | 7.64 | 7.00 | 7.37 |

| Data sourced from Carballeira and Pérez (2006). |

The following diagram illustrates the conformational energy landscape of this compound, showing the relationships between the low-energy conformers and the transition states that connect them.

References

An In-depth Technical Guide to the Spectroscopy and Spectral Data of Cyclononane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononane (C₉H₁₈) is a nine-membered cycloalkane that, due to its conformational flexibility, presents a unique subject for spectroscopic analysis. Understanding its spectral characteristics is crucial for its identification, characterization, and for monitoring its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data of this compound

The spectral data for this compound are summarized in the tables below. Due to its high conformational mobility at room temperature, the NMR spectra typically show averaged signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ) in ppm |

| CDCl₃ | 26.6[1] |

¹H NMR Spectral Data

At room temperature, the protons in this compound undergo rapid conformational exchange, resulting in a single, time-averaged signal.

| Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| CDCl₃ | ~1.54 | Singlet |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of saturated hydrocarbons.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2925 | C-H Asymmetric Stretch | Strong |

| ~2855 | C-H Symmetric Stretch | Strong |

| ~1465 | CH₂ Scissoring (Bending) | Medium |

| ~1445 | CH₂ Scissoring (Bending) | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the C-C skeletal vibrations.

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| ~2920 | C-H Asymmetric Stretch | Strong |

| ~2850 | C-H Symmetric Stretch | Strong |

| ~1440 | CH₂ Scissoring (Bending) | Medium |

| ~1050 | C-C Stretch | Medium |

| ~850 | C-C Stretch / Ring Deformation | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and a fragmentation pattern typical of cycloalkanes, involving the loss of small neutral molecules.

Electron Ionization Mass Spectrum (EI-MS)

| m/z | Proposed Fragment | Relative Intensity |

| 126 | [C₉H₁₈]⁺ (Molecular Ion) | Moderate |

| 98 | [M - C₂H₄]⁺ | Moderate |

| 83 | [C₆H₁₁]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

Note: The fragmentation of macrocyclic alkanes often leads to a series of characteristic ions with m/z values of 69, 83, 97, 111, and 125.[2] The loss of an ethylene molecule (M-28) is also a common fragmentation pathway.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, depending on concentration

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Instrumental Parameters:

-

Spectrometer: FT-IR spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added)

-

Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Raman Spectroscopy

Sample Preparation:

-

Place a small amount of liquid this compound into a glass capillary tube or onto a suitable sample holder (e.g., an aluminum well plate).

Instrumental Parameters:

-

Spectrometer: Raman spectrometer

-

Excitation Wavelength: 532 nm or 785 nm laser

-

Laser Power: 10-100 mW (sample dependent, minimize to avoid sample heating)

-

Spectral Range: 3200 - 200 cm⁻¹

-

Acquisition Time: 10-60 seconds

-

Number of Accumulations: 2-4

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Instrumental Parameters (GC):

-

Column: Non-polar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Instrumental Parameters (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-300

-

Scan Speed: 1-2 scans/second

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development for the identification and characterization of this flexible cycloalkane. Further studies, particularly at low temperatures, could provide more detailed insights into the individual conformers of this compound and their specific spectral signatures.

References

An In-depth Technical Guide to the Synthesis and Isolation of Pure Cyclononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and isolation of high-purity cyclononane. This document details established synthetic routes, including experimental protocols, and outlines effective purification techniques. All quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding and implementation in a research and development setting.

Synthesis of this compound

The synthesis of pure this compound is most commonly achieved through the reduction of cyclononanone or the catalytic hydrogenation of cyclononene. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Reduction of Cyclononanone

Cyclononanone serves as a readily available precursor for the synthesis of this compound. Two classical reduction methods are primarily employed: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

The Clemmensen reduction deoxygenates a ketone to the corresponding alkane using zinc amalgam and concentrated hydrochloric acid. While effective, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups. A modified, milder procedure can also be employed.

Experimental Protocol (Modified Clemmensen Reduction):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of cyclononanone (1 equivalent) and activated zinc powder (10 equivalents) is suspended in a 1:1 mixture of dichloromethane (DCM) and methanol.

-

The mixture is cooled to 0°C in an ice bath.

-

Trimethylsilyl chloride (10 equivalents) is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the zinc powder is removed by filtration.

-

The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to yield crude this compound, which can then be purified.

Table 1: Quantitative Data for Clemmensen Reduction of Cyclononanone

| Parameter | Value | Reference |

| Reactant | Cyclononanone | [1][2] |

| Reagents | Activated Zinc, Trimethylsilyl Chloride | [2] |

| Solvent | Dichloromethane/Methanol | [2] |

| Reaction Time | ~2-4 hours | [2] |

| Typical Yield | High | [1] |

| Purity (post-purification) | >98% |

The Wolff-Kishner reduction is a powerful method for the deoxygenation of ketones under basic conditions, making it a suitable alternative for acid-sensitive substrates. The Huang-Minlon modification, which allows the reaction to be carried out at atmospheric pressure in a high-boiling solvent, is commonly used.[3]

Experimental Protocol (Huang-Minlon Modification of Wolff-Kishner Reduction):

-

To a round-bottom flask fitted with a reflux condenser, add cyclononanone (1 equivalent), hydrazine hydrate (20 equivalents), and diethylene glycol monomethyl ether (DGME) as the solvent.

-

Add potassium hydroxide (KOH) pellets (6 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to 110°C and maintain for 1 hour.

-

Increase the temperature to approximately 195°C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 4-5 hours until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of 1.0 M aqueous HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield crude this compound for subsequent purification.

Table 2: Quantitative Data for Wolff-Kishner Reduction of Cyclononanone

| Parameter | Value | Reference |

| Reactant | Cyclononanone | [3][4] |

| Reagents | Hydrazine Hydrate, Potassium Hydroxide | [3] |

| Solvent | Diethylene Glycol Monomethyl Ether (DGME) | |

| Reaction Temperature | 110°C followed by 195°C | |

| Reaction Time | ~5-6 hours | |

| Typical Yield | 68-95% (for similar ketones) | [3][4] |

| Purity (post-purification) | >99% |

Catalytic Hydrogenation of Cyclononene

The catalytic hydrogenation of cyclononene to this compound is a clean and efficient method that typically proceeds with high yield and selectivity. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.

Experimental Protocol:

-

In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve cyclononene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction progress by GC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to afford crude this compound.

Table 3: Quantitative Data for Catalytic Hydrogenation of Cyclononene

| Parameter | Value | Reference |

| Reactant | Cyclononene | |

| Catalyst | 10% Palladium on Carbon (Pd/C) | |

| Solvent | Ethanol or Ethyl Acetate | |

| Hydrogen Pressure | 1-5 atm | |

| Reaction Temperature | Room Temperature | |

| Typical Yield | >95% | |

| Purity (post-purification) | >99.5% |

Isolation and Purification of Pure this compound

The crude this compound obtained from the synthetic procedures described above will likely contain unreacted starting materials, reagents, and byproducts. High-purity this compound can be obtained through one or a combination of the following purification techniques.

Fractional Distillation

Fractional distillation is a primary method for purifying volatile liquids with close boiling points. Given that this compound has a boiling point of approximately 170-174°C at atmospheric pressure, distillation under reduced pressure is often preferred to prevent potential decomposition at high temperatures.[5]

Experimental Protocol:

-

Set up a fractional distillation apparatus with a Vigreux or packed column to provide a sufficient number of theoretical plates.

-

Place the crude this compound in the distilling flask with a magnetic stir bar or boiling chips.

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

Gradually reduce the pressure to the desired level.

-

Begin heating the distilling flask gently.

-

Collect the fraction that distills at the expected boiling point for this compound at the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

-

Analyze the purity of the collected fractions by GC.

Table 4: Physical Properties for Fractional Distillation of this compound

| Property | Value | Reference |

| Boiling Point (atm) | 170-174 °C | |

| Boiling Point (reduced pressure) | Dependent on pressure (use nomograph) | [5] |

| Density | ~0.854 g/mL | |

| Refractive Index | ~1.466 |

Preparative Gas Chromatography (Prep GC)

For obtaining very high purity this compound, particularly for analytical standards or use in sensitive applications, preparative gas chromatography is an excellent technique.[6] This method separates components of a mixture based on their volatility and interaction with a stationary phase.

Experimental Protocol:

-

Select a suitable preparative GC column. For non-polar hydrocarbons like this compound, a column with a non-polar stationary phase (e.g., polydimethylsiloxane) is appropriate.

-

Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical GC first to achieve good separation of this compound from any impurities.

-

Transfer the optimized method to the preparative GC system.

-

Inject the crude this compound onto the column.

-

Collect the fraction corresponding to the retention time of pure this compound in a cooled trap.

-

Multiple injections may be necessary to obtain the desired quantity of purified product.

-

Confirm the purity of the collected fraction using analytical GC.

Table 5: General Parameters for Preparative GC of this compound

| Parameter | General Guideline |

| Column Type | Non-polar (e.g., DB-1, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Temperature | ~200-250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 50°C) and ramp up to a temperature below the boiling point of this compound. |

| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |

| Collection Trap Temperature | Sub-ambient (e.g., cooled with liquid nitrogen or a cryocooler) |

Characterization of Pure this compound

The identity and purity of the synthesized and isolated this compound should be confirmed by standard analytical techniques.

Table 6: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

| ¹H NMR (CDCl₃) | δ ~1.54 (s) | [7] |

| ¹³C NMR (CDCl₃) | δ ~26.2 | [8][9] |

| Mass Spec. (EI) | m/z (% rel. int.): 126 (M⁺), 98, 84, 70, 56, 42 (base peak) | [10][11] |

| IR Spectroscopy (liquid film) | ~2920 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend) | [12][13] |

Visualized Workflows

Synthesis of this compound from Cyclononanone

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Tricyclo[6,1,0,04,9]nona-2,6-diene (homosemibullvalene). Wolff–Kishner reduction of bicyclo[4,2,1]nona-2,4,7-trien-9-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Purification [chem.rochester.edu]

- 6. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Thermodynamic Landscape of Cyclononane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cyclononane conformations. This compound, a nine-membered cycloalkane, exhibits significant conformational flexibility, making its study crucial for understanding the behavior of medium-sized ring systems prevalent in many biologically active molecules and complex organic structures. This document details the relative stabilities of its key conformers, outlines the experimental and computational methodologies used for their characterization, and visualizes the intricate interconversion pathways.

Core Concepts: Strain in Cycloalkanes

The thermodynamic stability of cycloalkane conformations is primarily governed by the interplay of three types of strain:

-

Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.

-

Torsional Strain: Occurs due to the eclipsing of bonds on adjacent atoms.

-

Steric Strain (Transannular Strain): Results from non-bonded atoms or groups approaching each other too closely across the ring.

Medium-sized rings like this compound are particularly interesting as they adopt conformations that seek to minimize the sum of these strains, often resulting in multiple low-energy structures separated by relatively small energy barriers.

Low-Energy Conformations of this compound

Computational and experimental studies have identified several low-energy conformations for this compound. The most significant of these are variations of twisted chair and boat forms. The nomenclature for these conformers often refers to the sequence of dihedral angles around the ring, with common notations including the Dale nomenclature (e.g.,[1]) and descriptive names.

The global minimum energy conformation is widely accepted to be the Twist Boat-Chair (TBC) , which possesses D₃ symmetry and is also referred to as the[1] conformation.[2] Other low-energy conformers that contribute significantly to the equilibrium mixture include the Twist Chair-Boat (TCB) or[3] and the Twist Chair-Chair (TCC) or[4].[5][6]

Quantitative Conformational Analysis

The relative energies of this compound conformers have been determined using various computational methods. The following table summarizes key findings from the literature, providing a comparative overview of the thermodynamic stability of the most important conformations. The energies are given in kcal/mol relative to the most stable TBC/[1] conformer.

| Conformation | Dale Notation | MM2 | AM1 | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) |

| Twist Boat-Chair | [1] | 0.00 | 0.00 | 0.00 |

| Twist Chair-Boat | [3] | 0.20 | 0.90 | 0.02 |

| Twist Chair-Chair | [4] | 1.10 | 2.20 | 1.52 |

| Skewed Chair-Chair | - | 5.7 | - | - |

| Skewed Boat-Boat | - | 10.4 | - | - |

| Twist Chair-Twist Chair | - | 2.2 | - | - |

Data sourced from multiple computational studies.[2][6][7]

Experimental Protocols

The characterization of this compound's conformational landscape relies on a combination of experimental and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational exchange processes that are rapid on the NMR timescale.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl).

-

Low-Temperature NMR: ¹³C NMR spectra are acquired over a range of low temperatures. At room temperature, rapid interconversion between conformers leads to an averaged spectrum. As the temperature is lowered, the rate of interconversion slows down.

-

Coalescence and Slow-Exchange Spectra: At the coalescence temperature, the signals for interconverting sites broaden and merge. Below this temperature, in the slow-exchange regime, separate signals for the individual conformers can be observed.

-

Data Analysis: The populations of the different conformers can be determined from the integration of their respective signals in the slow-exchange spectra. The energy barriers for interconversion can be calculated from the coalescence temperature and the chemical shift differences between the exchanging sites.

Gas Electron Diffraction (GED)

Gas Electron Diffraction provides information about the geometric structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, providing data on bond lengths, bond angles, and the overall geometry of the predominant conformers in the gas phase.

Computational Chemistry Workflow

Computational methods are indispensable for exploring the potential energy surface (PES) of flexible molecules like this compound.

Methodology:

-

Conformational Search: An initial exploration of the conformational space is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFF), to generate a large number of potential conformers.

-

Geometry Optimization: The structures of the identified conformers are then re-optimized using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[6]

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., ωB97X-D/6-311G(d,p)) to obtain more accurate relative energies.

-

Frequency Analysis: Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.[6]

-

Transition State Search: To map the interconversion pathways, transition state (TS) searches are performed between pairs of low-energy conformers. TS structures are characterized by having exactly one imaginary frequency.

Visualizing Conformational Interconversion and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound conformations.

Caption: Conformational interconversion pathways of this compound.

Caption: Workflow for determining this compound conformation stability.

Conclusion

The thermodynamic stability of this compound is characterized by a complex potential energy surface with several low-energy conformers. The Twist Boat-Chair (TBC/[1]) conformation is generally the most stable, but other conformations like the Twist Chair-Boat (TCB/[3]) and Twist Chair-Chair (TCC/[4]) are very close in energy and contribute significantly to the conformational equilibrium, especially at room temperature. The low energy barriers between these conformers result in a highly dynamic system. A thorough understanding of this conformational landscape, achieved through a synergistic application of advanced experimental and computational methods, is essential for predicting the structure-activity relationships of molecules containing nine-membered rings and for the rational design of novel therapeutics and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Computationally Efficient Method to Generate Plausible Conformers for Ensemble Docking and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cyclononane: Nomenclature, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Cyclononane is a nine-membered alicyclic hydrocarbon that serves as a fundamental scaffold in organic chemistry. As a medium-sized ring, its unique conformational landscape, characterized by a balance of angle and transannular strain, makes it an intriguing subject for stereochemical analysis and a valuable building block in the synthesis of more complex molecules. This guide provides a concise technical overview of this compound, focusing on its nomenclature, key physicochemical data, and a detailed experimental protocol relevant to synthetic applications.

Nomenclature and Chemical Identification

The systematic naming and identification of chemical compounds are crucial for unambiguous scientific communication. This compound is identified by a set of standardized names and numbers.

The universally recognized IUPAC name for this cycloalkane is simply This compound .[1] Its Chemical Abstracts Service (CAS) Registry Number is 293-55-0 .[1][2] This unique numerical identifier is essential for database searches and regulatory compliance.

Physicochemical and Structural Data

Quantitative data for this compound is critical for its application in experimental and computational chemistry. The following table summarizes its key properties. Medium-sized rings like this compound do not adopt simple planar or perfectly staggered conformations (like cyclohexane's chair) due to a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsed C-H bonds.[3][4][5] Instead, this compound exists as a mixture of several rapidly interconverting, energetically similar twisted boat-chair and twist-chair-chair conformations.

| Property | Value | Citation(s) |

| CAS Registry Number | 293-55-0 | [1][2] |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| Melting Point | 11 °C | [2] |

| Boiling Point | 169.42 °C (rough estimate) | [2] |

| Density | 0.8463 g/cm³ | [2] |

| Refractive Index | 1.4644 | [2] |

| Ring Strain | Moderate (characteristic of medium-sized rings) | [3][4] |

Experimental Protocols: Synthesis of Cyclononanamine

For professionals in drug development, the functionalization of cycloalkane scaffolds is of paramount importance. The conversion of a cyclononanone (a ketone derivative of this compound) to cyclononanamine is a key transformation. The following protocol details the synthesis of cyclononanamine via reductive amination using catalytic hydrogenation.[6]

Protocol: Reductive Amination of Cyclononanone via Catalytic Hydrogenation[6]

This method involves the direct reaction of cyclononanone with ammonia in the presence of a reducing agent and a catalyst. It is a high-yield, one-pot procedure suitable for large-scale synthesis.

Materials and Equipment:

-

Cyclononanone (1 mole)

-

Ammonia in methanol (7 M solution, 5 equivalents)

-

Raney Nickel (5% by weight of cyclononanone)

-

High-pressure autoclave

-

Nitrogen gas supply

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Charging the Autoclave: Charge the high-pressure autoclave with cyclononanone (1 mole), the 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel catalyst (5% by weight of the cyclononanone).

-

Sealing and Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas to remove any residual air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. Maintain these conditions for 4-12 hours.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas to depressurize the vessel.

-

Catalyst Removal: Remove the Raney Nickel catalyst from the reaction mixture by filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol and excess ammonia.

-

Extraction and Workup: Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether. Wash the organic solution with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude cyclononanamine.

-

Purification: If necessary, further purify the cyclononanamine by distillation under reduced pressure.

Workflow and Pathway Visualization

To better illustrate the experimental process, the following diagram outlines the logical flow of the reductive amination protocol.

References

- 1. This compound | C9H18 | CID 136143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 293-55-0,this compound. | lookchem [lookchem.com]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Models of Cyclononane Structure

This guide provides a comprehensive overview of the theoretical models used to describe the complex conformational landscape of this compound. This compound, a nine-membered cycloalkane, is notable for its high degree of flexibility and the existence of multiple low-energy conformations. Understanding these structures is crucial for applications in medicinal chemistry and materials science where cyclic scaffolds are employed. This document details the key theoretical approaches, summarizes the quantitative data on this compound's conformers, outlines experimental methodologies for validation, and provides visual representations of conformational pathways and computational workflows.

Theoretical Approaches to this compound's Structure

The conformational analysis of this compound has been approached using a variety of computational chemistry techniques, ranging from molecular mechanics to quantum mechanics. These methods are essential for mapping the potential energy surface (PES) of the molecule and identifying its stable conformers.

Molecular Mechanics (MM)

Molecular mechanics methods are a cornerstone of this compound conformational analysis due to their computational efficiency, which allows for extensive searching of the conformational space. Force fields like MM2 and MM3 have been successfully applied to identify the key low-energy structures. These methods model the molecule as a collection of atoms held together by springs, with the potential energy being a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Quantum Mechanics (QM)

Quantum mechanical methods provide a more accurate description of the electronic structure and energies of molecules. These methods are often used to refine the geometries and relative energies of conformers initially identified by molecular mechanics. Key QM methods applied to this compound include:

-

Hartree-Fock (HF) Theory: An ab initio method that provides a good starting point for understanding the electronic structure.

-

Density Functional Theory (DFT): A widely used method that includes electron correlation effects, offering a good balance between accuracy and computational cost. Functionals such as B3LYP are commonly employed.[1]

-

Møller-Plesset Perturbation Theory (MP2): A higher-level ab initio method used for more accurate energy calculations.[1]

Key Conformers of this compound

Computational studies have identified several low-energy conformers for this compound. The nomenclature for these conformers often reflects their symmetry and the combination of chair and boat-like arrangements within the ring. The global minimum on the potential energy surface is generally accepted to be the twist boat-chair (TBC) conformation.[2][3] Other energetically accessible conformers play a significant role in the overall conformational equilibrium.

Quantitative Conformational Data

The following tables summarize the relative energies of the most stable this compound conformers as determined by various computational methods.

Table 1: Relative Energies of this compound Conformers (kcal/mol)

| Conformer | MM2[2] | AM1[2] | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d)[1][4] |

| Twist Boat-Chair (TBC) / | 0.00 | 0.00 | 0.00 |

| Twist Chair-Boat (TCB) | - | - | 0.00 |

| Twist Chair-Chair (TCC) | - | - | 1.52 |

| Twist Chair-Twist Chair (TCTC) | 2.20 | - | - |

| Skewed Chair-Chair (SCC) | 5.70 | - | - |

| Skewed Boat-Boat (SBB) | 10.40 | - | - |

Note: The Twist Boat-Chair (TBC) and Twist Chair-Boat (TCB) are often found to be isoenergetic or nearly so, representing a conformational mixture.[1][4]

Experimental Protocols for Structural Validation

Theoretical models of this compound are validated through experimental techniques that provide information about its three-dimensional structure.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise atomic coordinates can be determined. This data serves as a benchmark for assessing the accuracy of computational models.

Methodology:

-

Crystal Growth: High-quality single crystals of a suitable this compound derivative are grown from a solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The electron density map is calculated from the diffraction data, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For this compound, variable-temperature NMR experiments can provide information about the conformational equilibria and the energy barriers between different conformers.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable deuterated solvent is prepared.

-

Spectral Acquisition: 1H and 13C NMR spectra are recorded at various temperatures.

-

Data Analysis: Changes in the chemical shifts, coupling constants, and line shapes of the NMR signals with temperature are analyzed. Coalescence temperatures are used to calculate the free energy of activation for conformational interconversions. The activation energy for the ring inversion of this compound is approximately 6 kcal/mol.[3]

Visualization of Conformational Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between this compound's conformers and a typical computational workflow for conformational analysis.

Conformational Interconversion of this compound

Caption: Conformational landscape of this compound.

Computational Workflow for Conformational Analysis

Caption: Workflow for computational conformational analysis.

Conclusion

The theoretical modeling of this compound reveals a complex and dynamic conformational landscape. A combination of molecular mechanics and quantum mechanics calculations has been instrumental in identifying the key low-energy conformers, with the twist boat-chair (TBC) conformation being the most stable. Experimental techniques like X-ray crystallography and NMR spectroscopy provide crucial validation for these theoretical models. For researchers in drug development and related fields, a thorough understanding of the conformational preferences of this compound and its derivatives is essential for rational molecular design and the prediction of biological activity.

References

The Solubility of Cyclononane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclononane, a nine-carbon cycloalkane. A thorough understanding of its solubility is crucial for its application in organic synthesis, materials science, and as a non-polar solvent. This document outlines the qualitative solubility of this compound, details established experimental protocols for quantitative solubility determination, and presents a generalized workflow for such measurements.

Core Principles of this compound Solubility

This compound (C₉H₁₈) is a non-polar, cyclic aliphatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." As a non-polar molecule, it exhibits high solubility in non-polar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, it is virtually insoluble in highly polar solvents, particularly water. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form between water and this compound.

-

Hydrocarbons: Hexane, heptane, toluene, benzene, and other alkanes and aromatic solvents.

-

Ethers: Diethyl ether, tetrahydrofuran (THF).

-

Halogenated Hydrocarbons: Dichloromethane, chloroform.

-

Ketones: Acetone, methyl ethyl ketone (with decreasing solubility as solvent polarity increases).

Its solubility is expected to be significantly lower in:

-

Alcohols: Methanol, ethanol (due to the polarity of the hydroxyl group).

-

Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

For precise quantitative data, consulting comprehensive chemical reference works such as the CRC Handbook of Chemistry and Physics or the IUPAC Solubility Data Series is recommended.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a variety of organic solvents could not be compiled. Researchers requiring precise solubility values (e.g., in mol/L or g/100g of solvent) at specific temperatures are advised to perform experimental determinations as outlined in the protocols below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent.

Method 1: Analytical Gravimetric Method (Isothermal Equilibrium)

This method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent at a constant temperature.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent to form a saturated solution at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration: Place the vial in the temperature-controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known mass or volume of the clear, supernatant (saturated solution) using a micropipette. To ensure no undissolved droplets are transferred, pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact mass of the saturated solution transferred.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered saturated solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but well below the boiling point of this compound to prevent its loss.

-

Mass Determination of Solute: Once the solvent is completely evaporated, weigh the evaporating dish containing the this compound residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as:

-

Mass fraction (w/w): (mass of dissolved this compound) / (mass of saturated solution)

-

Grams per 100 g of solvent: [(mass of dissolved this compound) / (mass of solvent)] x 100

-

Method 2: Differential Scanning Calorimetry (DSC)

This thermal analysis technique can be used to determine the solubility by measuring the heat flow associated with the dissolution of the solute as a function of temperature.[1]

Objective: To determine the equilibrium solubility temperature for a solution of known composition.[1]

Materials and Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealable DSC pans

-

Microbalance

-

This compound

-

Organic solvent

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound into a DSC pan.[1] Then, add a precise amount of the organic solvent and hermetically seal the pan.[1] The exact composition (mole fraction or weight fraction) of the mixture is calculated from these masses.[1]

-

Thermal Program: Place the sealed pan in the DSC instrument. The sample is typically cooled to a low temperature to ensure the solute crystallizes, and then heated at a controlled, slow rate (e.g., 0.5-2 °C/min).[1]

-

Data Acquisition: The DSC measures the heat flow into the sample as a function of temperature. The dissolution of the this compound will result in an endothermic peak. The temperature at which the last of the solid solute dissolves is the equilibrium solubility temperature for that specific concentration.

-